molecular formula C26H26ClN3O4 B302274 2-(4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE

2-(4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B302274
M. Wt: 480 g/mol
InChI Key: HESPGUNVIXLGGP-MBTHVWNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with the molecular formula C26H26ClN3O4 and a molecular weight of 479.95534 . This compound is characterized by its unique structure, which includes a chlorobenzoyl group, an ethoxyphenoxy group, and a dimethylphenylacetamide moiety.

Preparation Methods

The synthesis of 2-(4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of various functional groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The compound can be hydrolyzed to break down into simpler components under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on different biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context and conditions. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific application .

Comparison with Similar Compounds

When compared to other similar compounds, 2-(4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE stands out due to its unique structural features and diverse range of applications. Similar compounds include:

  • 2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide
  • This compound

These compounds share some structural similarities but differ in their specific functional groups and properties, which can influence their reactivity and applications .

Properties

Molecular Formula

C26H26ClN3O4

Molecular Weight

480 g/mol

IUPAC Name

3-chloro-N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C26H26ClN3O4/c1-4-33-24-13-19(15-28-30-26(32)20-6-5-7-21(27)14-20)9-11-23(24)34-16-25(31)29-22-10-8-17(2)18(3)12-22/h5-15H,4,16H2,1-3H3,(H,29,31)(H,30,32)/b28-15-

InChI Key

HESPGUNVIXLGGP-MBTHVWNTSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC(=CC=C2)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C

Origin of Product

United States

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